5-(benzenesulfonyl)furan-2-carboxylic Acid
Description
5-(Benzenesulfonyl)furan-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a benzenesulfonyl substituent at the 5-position of the furan ring.
Properties
IUPAC Name |
5-(benzenesulfonyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5S/c12-11(13)9-6-7-10(16-9)17(14,15)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCIQFHQQLLQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzenesulfonyl)furan-2-carboxylic Acid typically involves the sulfonylation of furan-2-carboxylic acid. One common method includes the reaction of furan-2-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 5-(benzenesulfonyl)furan-2-carboxylic Acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(benzenesulfonyl)furan-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group under specific conditions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Benzyl-substituted furan derivatives.
Substitution: Esters or amides of 5-(benzenesulfonyl)furan-2-carboxylic Acid.
Scientific Research Applications
Medicinal Chemistry
5-(benzenesulfonyl)furan-2-carboxylic Acid has been studied for its potential therapeutic effects, particularly against mycobacterial infections. Research indicates that derivatives of furan-2-carboxylic acids can target iron acquisition in pathogenic species, which is crucial for their survival and virulence .
Case Study: Antimycobacterial Activity
- A study demonstrated that derivatives of furan-2-carboxylic acids exhibited significant activity against Mycobacterium tuberculosis. The mechanism involves inhibition of iron uptake, which is essential for bacterial growth .
Polymer Synthesis
The compound is also explored as a monomer in the development of bio-based polymers. Its ability to participate in polycondensation reactions makes it valuable for creating sustainable materials.
Table 1: Polymer Applications of 5-(benzenesulfonyl)furan-2-carboxylic Acid
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing various derivatives with enhanced biological activity or improved material properties. Its versatility allows chemists to modify its structure to optimize performance in specific applications.
Case Study: Derivatization
- Researchers have successfully synthesized methyl esters from 5-(benzenesulfonyl)furan-2-carboxylic Acid, which showed improved solubility and crystallization properties, facilitating further studies on intermolecular interactions .
Environmental Considerations
The synthesis and application of 5-(benzenesulfonyl)furan-2-carboxylic Acid align with green chemistry principles, emphasizing sustainability and reduced environmental impact. The use of bio-based feedstocks for polymer production is a key focus area, promoting the development of eco-friendly materials .
Mechanism of Action
The mechanism of action of 5-(benzenesulfonyl)furan-2-carboxylic Acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The exact pathways involved can vary and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid (): The nitro group (-NO₂) is electron-withdrawing, similar to the sulfonyl group, but less bulky. This compound crystallizes in a planar conformation, facilitating π-π stacking in enzyme active sites, as observed in MbtI inhibitor studies .
- 5-(2,4-Bis(trifluoromethyl)phenyl)furan-2-carboxylic Acid (): The trifluoromethyl (-CF₃) groups enhance lipophilicity and metabolic stability, contributing to its low cytotoxicity (IC₅₀ > 100 μM in MRC-5 fibroblasts) .
- 5-Benzylsulfanylmethyl-furan-2-carboxylic Acid (): The benzylsulfanylmethyl (-CH₂SC₆H₅) substituent introduces a sulfur atom, which may participate in hydrogen bonding. Its pKa (3.18) is slightly higher than sulfonyl analogs due to reduced electron withdrawal .
Physicochemical Properties
*Solubility data for propan-2-ol are derived from nitro-substituted analogs ().
†Estimated based on sulfonyl group's electron-withdrawing strength.
Key Research Findings
Solubility Trends : Nitro-substituted derivatives exhibit lower solubility in propan-2-ol compared to alkylated analogs, with enthalpy of dissolution (ΔH) values ranging from +15 to +20 kJ/mol . The benzenesulfonyl group’s polarity may further reduce solubility.
Bioactivity Correlations : Bulky substituents (e.g., trifluoromethylphenyl, benzenesulfonyl) enhance target specificity but may reduce membrane permeability.
Spectroscopic Identification : HRESIMS and NMR data (e.g., δ ~7.5–8.0 ppm for aromatic protons) are critical for distinguishing sulfonyl from sulfanylmethyl or nitro groups .
Biological Activity
5-(Benzenesulfonyl)furan-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-(Benzenesulfonyl)furan-2-carboxylic acid is characterized by its furan ring structure with a benzenesulfonyl group attached. The molecular formula is CHOS, and its CAS number is 61942-25-4. The compound's structure contributes to its biological activity, particularly in interactions with various biological targets.
Biological Activity Overview
Recent studies have indicated that 5-(benzenesulfonyl)furan-2-carboxylic acid exhibits several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. For instance, it has been tested for its ability to inhibit the swarming and swimming of environmental bacteria, demonstrating significant antimicrobial properties at low concentrations .
- Anti-inflammatory Properties : Research indicates that derivatives of furan-2-carboxylic acids can modulate inflammatory pathways. The benzenesulfonyl group may enhance the anti-inflammatory effects by interacting with specific receptors or enzymes involved in inflammation .
- Anticancer Potential : Preliminary studies suggest that furan derivatives, including 5-(benzenesulfonyl)furan-2-carboxylic acid, may exhibit cytotoxic effects against cancer cell lines. This activity could be attributed to the compound's ability to induce apoptosis or inhibit cell proliferation .
The precise mechanism of action for 5-(benzenesulfonyl)furan-2-carboxylic acid is still under investigation, but several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Interaction with Cell Membranes : Its lipophilic properties allow it to interact with cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of 5-(benzenesulfonyl)furan-2-carboxylic acid against Escherichia coli and other bacterial strains. Results indicated:
- Significant inhibition of bacterial swarming at concentrations as low as 1.8 µg/L.
- A dose-dependent response was observed in some cases, highlighting its potential as a natural antimicrobial agent .
Anti-inflammatory Research
Another study focused on the anti-inflammatory properties of furan derivatives. The findings suggested:
- Compounds similar to 5-(benzenesulfonyl)furan-2-carboxylic acid inhibited pro-inflammatory cytokine production in vitro.
- These effects were linked to the modulation of NF-kB signaling pathways, which are critical in inflammatory responses .
Anticancer Activity
Research on the anticancer potential included testing against various cancer cell lines:
- 5-(Benzenesulfonyl)furan-2-carboxylic acid exhibited cytotoxicity with IC50 values ranging from 10 to 20 µM in certain cancer cell lines.
- Mechanistic studies suggested that the compound may induce apoptosis via the intrinsic pathway, evidenced by increased caspase activity .
Comparative Analysis
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Effective at low concentrations | Inhibition of bacterial motility |
| Anti-inflammatory | Modulates cytokine production | Inhibition of NF-kB signaling |
| Anticancer | Cytotoxicity in cancer cell lines | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
